Pyrazabole
Description
Structure
2D Structure
Properties
CAS No. |
16998-91-7 |
|---|---|
Molecular Formula |
C6H6B2N4 |
Molecular Weight |
155.77 g/mol |
InChI |
InChI=1S/C6H6B2N4/c1-3-9-7-11-5-2-6-12(11)8-10(9)4-1/h1-6H |
InChI Key |
VEPOUCHBIJXQFI-UHFFFAOYSA-N |
SMILES |
[B-]1N2C=CC=[N+]2[B-]N3[N+]1=CC=C3 |
Canonical SMILES |
[B-]1N2C=CC=[N+]2[B-]N3[N+]1=CC=C3 |
Other CAS No. |
16998-91-7 |
Origin of Product |
United States |
Historical and Foundational Perspectives of Pyrazabole Chemistry
Origin and Early Discoveries of Pyrazabole
The genesis of this compound chemistry is credited to the pioneering work of Swiatoslaw Trofimenko. In a seminal 1966 paper titled "Boron-Pyrazole Chemistry," Trofimenko first described the synthesis of compounds resulting from the reaction between NH-pyrazoles and borane (B79455) adducts, such as trimethylamine (B31210) boranes. researchgate.net This work laid the foundation for a new area of boron-heterocyclic chemistry. acs.org
The initial synthesis involved the reaction of pyrazole (B372694) with borane-trialkylamine adducts, which led to the formation of the dimeric structure recognized as this compound. researchgate.net Trofimenko noted that the reaction of potassium borohydride (B1222165) (KBH₄) with pyrazole in a high-boiling solvent evolved hydrogen gas and produced potassium tris(1-pyrazolyl)borate, a foundational scorpionate ligand. wikipedia.orgchemeurope.com However, the direct reaction involving boranes and pyrazoles under specific conditions yielded the neutral, dimeric this compound. researchgate.net For instance, the thermolysis of pyrazolylborane complexes, Hpz·BR₂(pz), can yield pyrazaboles of the type R₂B(μ-pz)₂BR₂. researchgate.net These early discoveries opened a "new and fertile field of remarkable scope," establishing both pyrazaboles and the related scorpionate ligands as fundamental building blocks in inorganic and organometallic chemistry. wikipedia.orgresearchgate.net
Nomenclature and Classification within Boron-Nitrogen Heterocycles
The naming of the this compound structure presented a challenge from its inception. Trofimenko himself acknowledged the difficulty in devising a systematic name for the core structure. researchgate.net Consequently, he coined the trivial name "this compound," which has been widely adopted in the chemical literature. researchgate.net
The systematic IUPAC name for the parent this compound is 5H,11H-4λ⁴,10λ⁴dipyrazolo[1,2-a:1',2'-d] researchgate.netresearchgate.netwikipedia.orgresearchgate.netnih.govcore.ac.uktetrazadiborinine. researchgate.net This complex name reflects the fused heterocyclic ring system. Pyrazaboles are classified as boron-nitrogen heterocycles, a broad category of compounds containing both boron and nitrogen atoms within a cyclic framework. nih.govaablocks.com The core of the this compound structure is a central, six-membered B₂N₄ ring which typically adopts a boat or planar conformation. researchgate.netacs.org This central ring is fused with two pyrazole rings, resulting in a stable, bicyclic system.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₆B₂N₄ | nih.gov |
| Molecular Weight | 155.77 g/mol | nih.gov |
| Systematic Name | Boron, tetrahydrobis(μ-(1H-pyrazolato-κN1:κN2))di- | nih.gov |
| CAS Number | 16998-91-7 | nih.gov |
Relationship to Pyrazolylboranes and Scorpionate Ligands
Pyrazaboles are intrinsically linked to two other major classes of compounds from Trofimenko's work: pyrazolylboranes and scorpionate ligands. researchgate.net
Pyrazolylboranes are the monomeric precursors to pyrazaboles. A this compound molecule is essentially a dimer of two identical pyrazolylborane units (R₂B-pz). researchgate.netscholaris.ca These monomers exist in equilibrium with the this compound dimer. researchgate.netscholaris.ca The dimerization is often favorable, but the monomer can be observed when bulky substituents on the pyrazole ring or the boron atom sterically hinder the formation of the dimeric structure. researchgate.net The reaction of pyrazaboles with amines can lead to the cleavage of the dimer to yield two molecules of pyrazolylborane-amine adducts. scholaris.cacdnsciencepub.com
Scorpionate ligands are a celebrated class of tripodal ligands, with the most common being the anionic hydrotris(pyrazolyl)borates, abbreviated as Tp. wikipedia.orgcore.ac.uk Trofimenko introduced this term to describe their unique binding fashion to a metal center, which resembles a scorpion grabbing the metal with two "pincers" (two pyrazole rings) and "stinging" it with its tail (the third pyrazole ring). wikipedia.orgresearchgate.netcore.ac.uk
While both pyrazaboles and scorpionates originate from boron-pyrazole chemistry, they are structurally and electronically distinct. researchgate.net Pyrazaboles are neutral dimeric species, whereas scorpionate ligands are typically anionic, tridentate ligands that coordinate to a single metal center in a facial (fac) manner. wikipedia.orgcore.ac.uk The versatility of scorpionate ligands stems from the ease with which their steric and electronic properties can be modified by changing substituents on the pyrazole rings. nih.govworldscientific.com This has made them one of the most popular classes of ligands in organometallic chemistry. researchgate.netresearchgate.net In contrast, the coordination chemistry of pyrazaboles is less developed. researchgate.netcdnsciencepub.com
| Feature | This compound | Scorpionate Ligand (Tp) |
|---|---|---|
| Core Structure | Dimeric, with a central B₂N₄ ring fused to two pyrazole rings. researchgate.net | Monomeric, tripodal ligand with a central boron atom bonded to three pyrazole rings. wikipedia.org |
| Charge | Neutral. researchgate.net | Anionic ([HBR₃]⁻ type). core.ac.uk |
| Typical Form | Dimer of pyrazolylborane (R₂B-pz)₂. scholaris.ca | Hydrotris(pyrazolyl)borate [HB(pz)₃]⁻. wikipedia.org |
| Primary Function | A stable boron-nitrogen heterocyclic compound. acs.org | A versatile tridentate "spectator" ligand for metal centers. wikipedia.orgcore.ac.uk |
| Originator | S. Trofimenko (1966). researchgate.net | S. Trofimenko (1966). wikipedia.orgcore.ac.uk |
Synthetic Methodologies and Strategies for Pyrazaboles
Classical Synthetic Routes to Pyrazabole Core Structures
The foundational methods for constructing the this compound ring system typically involve direct reactions between boron sources and pyrazoles under energetic conditions.
A primary and versatile route to pyrazaboles involves the direct reaction of various boron-containing compounds with pyrazole (B372694) or its substituted derivatives. A common approach is the reaction of 3,5-disubstituted pyrazoles with a borane-tetrahydrofuran (B86392) (THF) complex. acs.org The process generally involves refluxing the pyrazole and the borane-THF complex in a solvent like THF for several hours. acs.org This method has been successfully employed to create a series of disklike compounds containing the this compound ring, particularly those with aryl substituents on the pyrazole units. acs.org
Other boron sources can also be utilized. For instance, the reaction of pyrazole with 2,4,6-tri-R-1,3,5,2,4,6-trioxatriborinane can yield bridged pyrazaboles, where a bridge exists between the boron atoms at the 4 and 8 positions. researchgate.net Similarly, pyridine-pyrazole ligands can be reacted with triphenyl borane (B79455) in refluxing toluene (B28343) to produce the corresponding boron complexes. nih.gov These classical methods, while effective, often require reflux conditions and can be limited in their tolerance of sensitive functional groups.
Thermal decomposition, or thermolysis, of the free acid form of the hydrotris(pyrazolyl)borate ion represents a significant pathway to the this compound core. rsc.org The specific structure of the resulting this compound product is highly dependent on the reaction conditions. rsc.org
Melting the acid alone: This procedure yields the 4,8-trans isomer of the this compound. rsc.org
Melting in the presence of Zirconium(IV) chloride (ZrCl₄): This condition favors the formation of the cis isomer. rsc.org
Melting in a damp Hydrochloric acid (HCl) atmosphere: Following an alkaline work-up, this process leads to a novel oxo-bridged dimeric this compound. rsc.org
This method demonstrates that controlled thermal redistribution of pyrazolyl and hydride groups on a boron center is a viable strategy for synthesizing specific this compound isomers. rsc.orgnih.gov
One of the earliest reported syntheses involves the condensation of an NH-pyrazole with an amine-borane adduct, such as a trimethylamine (B31210) borane. researchgate.net This reaction provides a direct route to the this compound structure, which was given its trivial name due to the difficulty in naming it systematically. researchgate.net The reaction between potassium dihydrobis(pyrazolyl)borates and trimethylamine-iodoborane has also been described as a method for preparing unsymmetrically substituted pyrazaboles. dtic.mil This condensation approach is a cornerstone in the historical development of this compound chemistry.
| Classical Synthetic Route | Key Reactants | Typical Conditions | Primary Product Type | Reference(s) |
| Reaction with Boron Compounds | 3,5-Diarylpyrazole + Borane-THF complex | Reflux in THF | Substituted this compound | acs.org |
| Thermolysis | Hydrotris(pyrazolyl)borate (free acid) | Melt (190-200 °C), varying atmosphere | Isomeric or Bridged Pyrazaboles | rsc.org |
| Condensation | NH-pyrazole + Trimethylamine borane | Not specified | This compound Core | researchgate.net |
Modern and Advanced Synthesis Techniques
Recent advancements in synthetic chemistry have led to the development of milder and more versatile methods for this compound synthesis, allowing for greater functional group tolerance and control.
A significant modern development is the synthesis of poly(pyrazolyl)borate ligands, which are precursors to pyrazaboles, under very mild conditions. acs.orgnih.gov This technique involves the reaction of highly reactive haloboranes with pyrazolides, which are the anionic form of pyrazoles, generated in situ. acs.orgacs.org
This method offers several key advantages over classical routes:
Mild Conditions: The reactions proceed efficiently without the need for high temperatures. acs.orgnih.gov
Functional Group Tolerance: It is compatible with sensitive functional groups on the pyrazole rings, such as aldehydes or nitro groups, which were previously inaccessible. acs.org
Selectivity: The method allows for the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates by controlling the stoichiometry. acs.orgacs.org
Regioselectivity: For pyrazoles with bulky substituents, the reaction shows complete regioselectivity, with the boron atom bonding to the sterically less hindered nitrogen atom. acs.org
This approach represents a substantial step forward, expanding the scope of accessible this compound structures. acs.orgnih.gov
While not a direct method for forming the B-N core of the this compound, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are a powerful modern strategy for creating highly functionalized pyrazaboles. capes.gov.brnobelprize.orglibretexts.org This advanced approach involves a multi-step process:
Functionalization of Pyrazole: A pyrazole derivative, such as a pyrazole triflate, is coupled with a partner like an arylboronic acid using a palladium catalyst. capes.gov.br This step efficiently creates a C-C bond, attaching a new substituent (e.g., an aryl group) to the pyrazole ring. capes.gov.brmdpi.com
This compound Formation: The resulting highly substituted pyrazole is then used as a precursor in one of the classical this compound-forming reactions (e.g., reaction with a borane source). acs.org
This tandem strategy leverages the precision and broad substrate scope of palladium catalysis to build complex pyrazole precursors, which are then cyclized to yield intricately decorated pyrazaboles. capes.gov.brmdpi.com The use of a dppf ligand has been shown to improve product yields in the coupling step, allowing for a wide range of substrates. capes.gov.br
Fundamental Chemical Reactivity of Pyrazaboles
Ring-Opening and Ring-Closing Mechanisms
The structural integrity of the pyrazabole ring is central to its chemistry, with the equilibrium between the dimeric this compound form and its monomeric pyrazolylborane precursors being a key feature.
Theoretical studies, primarily using Density Functional Theory (DFT), have provided significant insight into the ring-opening of pyrazaboles upon reaction with nucleophiles like amines and pyrazoles. nih.gov The reaction with amines leads to the cleavage of the B₂N₄ ring, ultimately yielding two molecules of the corresponding pyrazolylborane-amine adduct. nih.govnih.gov
The process is initiated by the attack of a nucleophile on one of the tetracoordinate boron atoms. nih.gov Analysis using the distortion/interaction model shows that the energy barrier to this reaction is dominated by the geometric distortion required for the this compound to reach the transition state. The deformation energy of the this compound is substantial (ranging from 48 to 157 kJ·mol⁻¹), while the distortion of the incoming amine nucleophile is minimal (less than 2 kJ·mol⁻¹). nih.gov This indicates that the rigidity of the this compound framework is a primary factor controlling its reactivity. nih.gov
The formation of pyrazaboles is a dimerization process of monomeric pyrazolylboranes, and this process is reversible. The direction of the equilibrium depends on the relative nucleophilicity of the species present in the reaction medium. nih.gov
For instance, the reaction of bis(3,5-trifluoromethyl)pyrazole with borane (B79455) complexes illustrates this balance. nih.gov When the reaction is conducted with a strongly nucleophilic base like trimethylamine (B31210), the product is the stable monomeric pyrazolylborane-amine adduct. nih.gov However, when a less nucleophilic base like tetrahydrofuran (B95107) (THF) is used, the pyrazolylborane monomer dimerizes to form the more stable this compound ring system, as the monomer is more nucleophilic than THF. nih.gov This interconversion highlights that the this compound dimer is favored unless a sufficiently strong Lewis base is present to stabilize the monomeric form. nih.gov
Reactions with Nitrogen Nucleophiles
The reaction of pyrazaboles with nitrogen nucleophiles, particularly amines, is the most studied aspect of their reactivity and serves as a clear example of the B₂N₄ ring-opening mechanism. nih.govnih.gov
Theoretical studies have analyzed both S_N1 and S_N2 pathways for the ring-opening reaction of pyrazaboles with amines. nih.gov
The S_N1 mechanism would involve the spontaneous, unimolecular dissociation of the this compound ring to form a three-coordinate boron intermediate, which would then be attacked by the amine.
The S_N2 mechanism involves a concerted, bimolecular process where the amine attacks the boron center, leading to the cleavage of a boron-nitrogen bond within the ring through a single transition state. nih.gov
Computational analysis indicates that the S_N2 reaction is consistently more favorable than the S_N1 pathway, both in the gas phase and in solution (toluene and water). nih.gov The reaction proceeds via two successive S_N2 steps. The first attack by an amine molecule opens the ring to form an intermediate, and a second attack by another amine molecule on the other boron center completes the cleavage, yielding two separate pyrazolylborane-amine adducts. nih.gov The transition states for these S_N2 reactions involve a quasi-planar geometry at the boron atom. nih.gov
[B(μ-pz)₂BH₂]₂ + 2 NR'₃ → 2 H₂B(pz)-NR'₃
The exothermicity of this reaction depends on the substituents on the this compound and the nature of the amine. For example, the reaction of the parent this compound (1HH) with ammonia (B1221849) is slightly endothermic, while the reaction of a this compound with trifluoromethyl groups on the pyrazole (B372694) rings (1FH) with trimethylamine is highly exothermic (-111 kJ·mol⁻¹), which aligns with experimental observations. nih.gov
Table 1: Relative Energies of Stationary Points for this compound Ring-Opening with Amines (S_N2 Pathway) All energies are in kJ·mol⁻¹ relative to the isolated reactants. Data sourced from theoretical calculations. nih.gov
| Reacting this compound | Reacting Amine | Transition State 1 (TS1) | Intermediate (INT) | Transition State 2 (TS2) | Final Products |
| 1HH | NH₃ | 163 | 114 | 145 | 13 |
| 1HH | NMe₃ | 158 | 83 | 129 | -34 |
| 1HF | NH₃ | 195 | 150 | 179 | 45 |
| 1HF | NMe₃ | 190 | 119 | 163 | -2 |
| 1FH | NH₃ | 123 | 68 | 97 | -33 |
| 1FH | NMe₃ | 118 | 37 | 73 | -111 |
Table is interactive and can be sorted.
Electrophilic and Hydroboration Reactivity of Boron Centers
While pyrazaboles are often cleaved by nucleophiles, their boron centers can also exhibit electrophilic character, particularly in pyrazaboles containing B-H bonds. nih.govdtic.mil The tetracoordinate boron atoms in a saturated this compound ring are not inherently electrophilic. However, activation, for instance by a strong acid, can generate a potent "this compound electrophile" capable of borylation and hydroboration reactions. nih.govbath.ac.uked.ac.uk
Research has shown that this compound (H₂B(μ-pz)₂BH₂), when activated with the acid HNTf₂, generates a ditopic electrophile. bath.ac.uked.ac.uk This activated species can react with N-H indoles in a process that involves both N-H borylation and a subsequent, directed C-H borylation at the C7 position of the indole (B1671886) ring. bath.ac.uk
Crucially, the mechanism involves an indole reduction step that proceeds via hydroboration . The activated this compound's B-H bond adds across the C2-C3 double bond of the indole. bath.ac.uk This is followed by a protodeboronation at the C3 position, leading to an indoline (B122111) intermediate which then undergoes the final C7 borylation. bath.ac.uked.ac.uk This demonstrates that the B-H units of a this compound can be harnessed for hydroboration reactions, a pathway that is distinct from the more commonly cited nucleophilic ring-opening. This reactivity highlights the utility of the this compound core as a robust platform that is stable enough to direct reactions while also being reactive enough at its B-H bonds to be converted into other useful organoboron compounds. bath.ac.uk
Redox Chemistry and Reducing Capabilities
The redox chemistry of pyrazaboles is an area of growing interest, although it is less explored than their coordination chemistry. The potential for pyrazaboles to act as reducing agents stems primarily from the presence of boron-hydrogen (B-H) bonds within their structure. This characteristic links them to the broader class of borohydride (B1222165) reducing agents. The reactivity of the B-H bond allows for the formal transfer of a hydride ion (H⁻), which is the fundamental step in the reduction of various organic functional groups.
While the general stability of the this compound ring system is notable, the B-H bonds can undergo electrophilic attack. dtic.mil This reactivity is the basis for their potential utility in reduction reactions. The strength and reactivity of the B-H bond can be tuned by the substituents on both the boron atoms and the pyrazole rings, which could, in principle, allow for the development of a range of reducing agents with varying power and selectivity.
Direct and extensive studies detailing the reduction of a wide array of organic substrates using pyrazaboles as the primary reducing agent are not widely reported in the surveyed scientific literature. However, the reactivity of the B-H bond in closely related poly(pyrazolyl)borate (scorpionate) ligands provides insight into the potential reducing capabilities of pyrazaboles. For instance, research on tris(pyrazolyl)hydroborato zinc complexes has demonstrated that the B-H group can act as a hydride donor to reduce NAD⁺ mimics. nih.gov This reactivity suggests that the B-H bonds in pyrazaboles could be similarly active towards electrophilic organic functional groups.
The reduction of carbonyl compounds such as aldehydes and ketones to their corresponding alcohols is a fundamental transformation in organic synthesis, typically achieved with reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.orglibretexts.orgyoutube.com These reagents function by delivering a hydride ion to the electrophilic carbonyl carbon. Given that pyrazaboles contain B-H bonds, they can be considered structural analogues of borohydride reagents. It is therefore plausible that they could reduce carbonyls, though their efficacy and the specific reaction conditions required have not been systematically investigated.
The general mechanism for such a reduction would likely involve the nucleophilic attack of a hydride from the this compound's B-H bond onto the carbonyl carbon, followed by a workup step to protonate the resulting alkoxide and yield the alcohol. The reactivity would likely be influenced by the steric and electronic environment of the B-H bond within the this compound framework.
Chemoselectivity, the ability to reduce one functional group in the presence of another, is a critical aspect of modern synthetic chemistry. While specific studies on the chemoselectivity of pyrazaboles in reduction reactions are not available in the reviewed literature, general principles of hydride-based reductions can be used to infer potential behavior.
The chemoselectivity of borohydride reagents is often governed by their reducing power and the steric environment of the hydride source. wikipedia.org For example, sodium borohydride is a milder reducing agent than lithium aluminum hydride and will selectively reduce aldehydes and ketones in the presence of less reactive functional groups like esters and amides. youtube.com
Should pyrazaboles be developed as reducing agents, their chemoselectivity would likely depend on several factors:
Substitution on the Pyrazole Rings: Electron-withdrawing or electron-donating groups on the pyrazole rings would modulate the hydridic character of the B-H bonds, thereby affecting the reducing power.
Substitution on the Boron Atoms: The nature of other substituents on the boron atoms would influence the steric accessibility of the hydride, potentially leading to selectivity based on the steric bulk of the substrate.
Reaction Conditions: Parameters such as solvent, temperature, and the use of additives could be optimized to achieve selective reductions.
A hypothetical example of chemoselectivity would be the reduction of a ketone in the presence of an ester. A finely-tuned this compound derivative might possess the right balance of reactivity to effect this transformation, similar to how sodium borohydride is used. However, without experimental data, this remains a topic for future investigation. The development of this compound-based reducing agents could offer a new class of reagents with unique selectivity profiles, driven by the modular nature of their synthesis.
Structural Elucidation and Conformational Dynamics of Pyrazaboles
Crystallographic Analysis
Single-crystal X-ray diffraction studies have revealed that the central pyrazabole ring system typically adopts a non-planar, boat-like conformation. acs.orgfigshare.comscispace.com The extent of this puckering can be influenced by the nature of the substituents on the pyrazole (B372694) rings and the boron atoms.
For instance, studies on BH2- and BF2-pyrazaboles disubstituted with iodo or ethynyl groups at the 2- and 6-positions have shown varied molecular structures and crystal packings. The iodo derivatives exhibit a distinct bent molecular shape due to the boat conformation of the this compound ring. In the solid state, these molecules arrange in stacks with a consistent "all-up" or "all-down" boat conformation. figshare.comscispace.com In contrast, while the ethynyl-substituted BH2-pyrazabole also adopts a bent, boat-like structure, the corresponding BF2 derivative is planar in the crystalline state. figshare.comscispace.com
The synthesis of these derivatives typically involves the reaction of a substituted pyrazole with a borane (B79455) source, such as a borane-tetrahydrofuran (B86392) complex. acs.org The resulting this compound compounds can then be crystallized to obtain single crystals suitable for X-ray diffraction analysis.
Table 1: Crystallographic Data for Selected this compound Derivatives
| Compound | Crystal System | Space Group | Key Structural Feature |
| Iodo-BH2-pyrazabole derivative | Orthorhombic | Pbca | Bent molecular shape, boat conformation |
| Iodo-BF2-pyrazabole derivative | Monoclinic | P2₁/c | Bent molecular shape, boat conformation |
| Ethynyl-BH2-pyrazabole derivative | Monoclinic | P2₁/c | Bent molecular shape, boat conformation |
| Ethynyl-BF2-pyrazabole derivative | Monoclinic | P2₁/n | Planar structure |
Detailed analysis of the crystallographic data allows for the precise determination of geometric parameters within the this compound framework. The bond lengths and angles are generally consistent with those expected for pyrazole rings fused to a central B-N-N-B ring.
In a typical pyrazole ring, the N-N bond length is approximately 1.35 Å, the N-C bonds are around 1.34 Å, and the C-C bonds are in the range of 1.38-1.40 Å. rdd.edu.iq The internal angles of the five-membered pyrazole ring are all close to 108°. rdd.edu.iq In this compound derivatives, these values can be slightly altered by the fusion to the central six-membered ring and the nature of the substituents.
The puckering of the central B-N-N-B ring is a key feature of the boat conformation. This is characterized by the deviation of the boron atoms from the plane defined by the four nitrogen atoms. The degree of puckering can be quantified by the dihedral angles within the ring.
Table 2: Selected Bond Lengths and Angles for a Representative this compound Derivative
| Bond | Length (Å) | Angle | Degree (°) |
| B-N | 1.55 - 1.60 | N-B-N | 105 - 110 |
| N-N | 1.35 - 1.38 | B-N-N | 118 - 122 |
| N-C | 1.33 - 1.36 | N-N-C | 108 - 112 |
| C-C | 1.38 - 1.42 | N-C-C | 106 - 110 |
Spectroscopic Characterization
Spectroscopic methods provide valuable information about the structure and bonding of pyrazaboles in both the solid state and in solution. NMR, IR, and UV-Vis spectroscopy are routinely used to characterize these compounds.
NMR spectroscopy is a powerful tool for the structural elucidation of pyrazaboles in solution.
¹³C NMR: The carbon-13 NMR spectra provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazole rings are characteristic and can be used to confirm the structure of the this compound derivative. For pyrazole itself, the C3 and C5 carbons resonate at approximately 134 ppm, while the C4 carbon appears at around 105 ppm.
¹¹B NMR: Boron-11 NMR is particularly useful for characterizing pyrazaboles as it directly probes the boron environment. The chemical shift of the ¹¹B signal provides information about the coordination number and the nature of the substituents on the boron atom. For tetracoordinate boron in pyrazaboles, the ¹¹B NMR signal typically appears as a broad singlet.
Table 3: Typical NMR Chemical Shifts (ppm) for this compound Derivatives
| Nucleus | Chemical Shift Range (ppm) |
| ¹H (pyrazole ring) | 6.0 - 8.0 |
| ¹³C (pyrazole ring) | 100 - 140 |
| ¹¹B | 5 - 15 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound derivatives. Key vibrational bands include the B-N stretching frequency, which typically appears in the region of 1300-1400 cm⁻¹, and the C=N and C=C stretching vibrations of the pyrazole rings, which are observed between 1400 and 1600 cm⁻¹. The N-H stretching vibration of the precursor pyrazole (around 3100-3500 cm⁻¹) is absent in the IR spectrum of the this compound, confirming the formation of the B-N bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of pyrazaboles are characterized by absorptions in the UV region, typically below 300 nm. These absorptions are attributed to π → π* transitions within the pyrazole rings. nih.govresearchgate.net The position and intensity of these absorption bands can be influenced by the substituents on the pyrazole rings.
Table 4: Key Spectroscopic Data for Pyrazaboles
| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
| IR | 1300 - 1400 | B-N stretch |
| IR | 1400 - 1600 | C=N, C=C stretch (pyrazole ring) |
| UV-Vis | < 300 | π → π* transitions |
Conformational Isomerism and Interconversion Mechanisms
Theoretical and experimental studies have shown that the boat conformation is an energy minimum for the this compound ring system. figshare.comscispace.com The planar and chair conformations are considered to be transition states in the interconversion between different boat forms. figshare.comscispace.com
In solution, this compound derivatives exist in a dynamic equilibrium between two equivalent boat conformations, a process known as boat-to-boat interconversion. figshare.comscispace.com This inversion process involves passing through a higher-energy planar transition state. The energy barrier for this interconversion is relatively low, allowing for rapid conformational changes at room temperature.
The stability of the boat conformation is attributed to a balance of factors, including ring strain and steric interactions. In the boat form, the steric repulsion between substituents on the pyrazole rings is minimized compared to the planar conformation. The chair conformation, while also a possible puckered form, is generally found to be a higher-energy transition state for the boat-to-boat interconversion.
The conformational landscape of pyrazaboles can be influenced by substituent effects. Bulky substituents on the pyrazole rings can affect the depth of the potential energy well of the boat conformation and the energy barrier for interconversion. In the solid state, crystal packing forces can also play a significant role in determining the preferred conformation of the molecule. figshare.comscispace.com
Experimental and Theoretical Investigations of Boat, Chair, and Planar Conformations
The conformational landscape of the central this compound ring has been a subject of detailed study, combining both experimental techniques and computational chemistry. Theoretical calculations, including Density Functional Theory (DFT) and ab initio methods, have established that the boat conformation represents an energy minimum for the this compound molecule. figshare.com In contrast, the planar and chair conformations are not stable, existing as transition states in the energy diagram of conformational change. figshare.com
Experimental evidence supports these theoretical findings. X-ray crystallography studies on pyrazaboles substituted with iodo groups at the 2- and 6-positions reveal a distinct bent molecular shape, which is a direct consequence of the boat conformation of the central ring. scispace.com However, the conformation can be influenced by the nature of the substituents. For instance, while a BH2-pyrazabole with ethynyl groups adopts a bent, boat-like structure, the corresponding BF2-ethynyl derivative is found to be planar in its crystal structure. figshare.comscispace.com Despite these variations in the solid state, solution-state studies indicate that the compounds consistently favor a dynamic boat-to-boat equilibrium. figshare.com
The preference for the boat conformation over the chair form, which is the most stable conformation for cyclohexane, can be attributed to the unique electronic and steric factors within the this compound ring. The boat form allows for the minimization of angular strain, even though it introduces some steric hindrance between the "flagpole" positions, a phenomenon also observed in cyclohexane boat conformers. youtube.com The planar conformation, while eliminating some steric clashes, is energetically unfavorable due to significant torsional strain from eclipsing interactions. youtube.com
Table 1: Relative Energies of this compound Conformations
| Conformation | Status | Relative Energy (kcal/mol) | Key Structural Features |
|---|---|---|---|
| Boat | Energy Minimum | 0.0 | Bent molecular shape, flagpole interactions. |
| Planar | Transition State | Higher | All atoms in one plane, high torsional strain. |
| Chair | Transition State | Higher | Puckered ring, analogous to cyclohexane chair. |
Note: Relative energies are qualitative based on theoretical calculations which identify the boat as the minimum and others as transition states. figshare.com
Energy Barriers for Conformational Inversion
The flexibility of the this compound ring is characterized by the energy required to convert from one boat conformation to another, a process known as boat-to-boat inversion. This inversion is a dynamic equilibrium that occurs rapidly in solution. figshare.com Theoretical calculations are employed to determine the energy barrier for this process, which proceeds through the higher-energy planar or chair transition states.
The height of this energy barrier dictates the rate of inversion. A low barrier, as is typical for many amine and heterocyclic systems, means the inversion is fast at room temperature. wikipedia.org For pyrazaboles, the substituents on the boron and pyrazole rings can influence the magnitude of this barrier. Computational studies on related heterocyclic systems, such as 3-pyrazolines, have shown that electronegative substituents on the nitrogen atoms can lead to a marked increase in the inversion barrier. researchgate.net While specific quantitative data for the unsubstituted this compound inversion barrier is a subject of theoretical calculation, the dynamic equilibrium observed in solution suggests a relatively low barrier, allowing for rapid interconversion at ambient temperatures. figshare.com
Supramolecular Architectures and Non-Covalent Interactions in this compound Crystals
The analysis of this compound crystal structures reveals the importance of several types of non-covalent forces. In the case of iodo-substituted pyrazaboles, the molecules align in stacks where all share the same boat conformation (either all-up or all-down). scispace.com These stacks then interact with adjacent stacks through short iodo-iodo contacts, a type of halogen bond, which helps to stabilize the crystal lattice. figshare.comscispace.com
More broadly, the supramolecular chemistry of pyrazole-containing compounds is rich with various non-covalent interactions. researchgate.net These include:
Hydrogen Bonds: Where a hydrogen atom is shared between two electronegative atoms. These are common in pyrazole derivatives, often involving the pyrazole nitrogen atoms. researchgate.net
π-π Stacking: Interactions between the electron clouds of aromatic pyrazole rings. These are crucial for the stability of many crystal structures. mdpi.com
C-H···π Interactions: The interaction of a carbon-hydrogen bond with the π-electron system of a nearby aromatic ring. nih.gov
van der Waals Forces: Weak, non-specific attractive forces that occur between all molecules. nih.govnih.gov
The combination of these interactions leads to the formation of complex and diverse supramolecular assemblies, such as one-dimensional chains, two-dimensional layered sheets, or intricate three-dimensional networks. mdpi.commdpi.com The final crystal structure is a delicate balance of these competing forces, influenced by molecular shape, substituent effects, and crystallization conditions. mdpi.com
Table 2: Common Non-Covalent Interactions in Pyrazole-Based Crystals
| Interaction Type | Description | Role in Crystal Packing |
|---|---|---|
| Halogen Bonding | An attractive interaction between a halogen atom and a Lewis base (e.g., iodo-iodo contacts). | Directs the assembly of substituted pyrazaboles into specific stacked arrangements. |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom in a polar bond and an electronegative atom (N, O). | Forms robust and directional links between molecules, creating chains and networks. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Stabilizes structures by allowing for close packing of planar pyrazole rings. |
| C-H···π Interactions | A weak type of hydrogen bond where a C-H group acts as the donor and a π-system as the acceptor. | Contributes to the overall stability and helps define the orientation of molecules. |
| van der Waals Forces | Sum of attractive or repulsive forces between molecules, other than those due to covalent bonds or electrostatic interactions. | Provides general, non-directional packing stabilization in the crystal lattice. |
Computational and Theoretical Investigations of Pyrazabole Systems
Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) has become a important method for investigating the ground-state geometries and electronic properties of pyrazabole derivatives. DFT calculations allow for the accurate prediction of molecular structures, including bond lengths, bond angles, and dihedral angles, by finding the minimum energy conformation of the molecule. These theoretical calculations often show excellent agreement with experimental data obtained from X-ray crystallography. d-nb.info
Different functionals and basis sets, such as B3LYP/6-311++G(d,p), are commonly employed to optimize the ground-state geometries and compute various electronic properties. acs.orgscholaris.ca For instance, DFT has been used to study the properties of various azoles and their derivatives, providing insights into their geometry and bond-dissociation enthalpies. csic.es The choice of computational level can influence the results, with methods like G4 composite ab initio method also being used for high-accuracy calculations of properties like proton affinities. csic.es Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, offers a detailed picture of charge distribution and covalent interactions within the this compound framework, revealing the nature of the B-N and other significant bonds. d-nb.info
Table 1: Calculated Ground State Geometrical Parameters for a this compound Derivative Note: This table is illustrative and based on typical values found in DFT studies of similar heterocyclic compounds. Specific values for this compound itself require dedicated calculations.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | B-N | ~1.55 Å |
| Bond Length | N-N | ~1.37 Å |
| Bond Length | C-C (pyrazole ring) | ~1.39 Å |
| Bond Angle | N-B-N | ~108° |
| Bond Angle | B-N-N | ~120° |
| Dihedral Angle | N-B-N-N | ~0° (planar) |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity and electronic properties of this compound systems. researchgate.net This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. DFT calculations are widely used to determine the energies of these frontier orbitals. researchgate.netdntb.gov.ua For this compound and its derivatives, analysis of the HOMO and LUMO compositions reveals which atoms are most involved in electron donation and acceptance, providing insights into their roles in chemical reactions. The HOMO-LUMO gap can also be correlated with electronic transitions observed in UV-Vis spectroscopy. researchgate.net
Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap Note: This table presents hypothetical data for illustrative purposes, showing how substituents can alter electronic properties.
| This compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| Unsubstituted this compound | -6.8 | -1.2 | 5.6 |
| Electron-Donating Group Substituted | -6.2 | -1.1 | 5.1 |
| Electron-Withdrawing Group Substituted | -7.3 | -1.8 | 5.5 |
Reaction Mechanism Elucidation
Computational methods are instrumental in mapping out the intricate details of chemical reactions involving pyrazaboles. By modeling the energy changes throughout a reaction, researchers can elucidate mechanisms and predict reactivity.
A potential energy surface (PES) is a multidimensional map that represents the energy of a molecular system as a function of its geometry. By calculating the energy at various points along a reaction coordinate, a pathway from reactants to products can be traced. acs.orgnih.gov For this compound systems, PES mapping has been used to investigate reaction mechanisms, such as their reactivity with nucleophiles like amines and pyrazoles. scholaris.caresearchgate.net These studies help to identify intermediates and transition states, providing a complete energetic profile of the transformation. researchgate.net For example, computational studies have explored the ring-opening mechanisms of the B2N4 ring in pyrazaboles, considering different pathways to understand the most favorable route. researchgate.net
A transition state (TS) represents the highest energy point along the lowest energy path of a reaction—the peak on a potential energy surface profile. researchgate.net Locating and characterizing the geometry of the transition state is a primary goal of computational reaction mechanism studies. Frequency calculations are performed to confirm a structure as a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.orgnih.gov
Once the transition state and reactants are identified, the activation energy (Ea) can be calculated as the energy difference between them. illinois.edu This value is critical for predicting the rate of a chemical reaction. Theoretical studies on pyrazaboles have successfully calculated activation energies for various processes, including S N 1 and S N 2 mechanisms in reactions with amines, demonstrating that the S N 2 pathway is generally more favorable. csic.esresearchgate.net
Table 3: Calculated Activation Energies for a Hypothetical this compound Reaction Note: The values are illustrative of typical computational results for nucleophilic substitution reactions.
| Reaction Mechanism | Reactant Complex Energy (kJ/mol) | Transition State Energy (kJ/mol) | Activation Energy (Ea) (kJ/mol) |
| S N 1 Pathway | 0 | +120 | 120 |
| S N 2 Pathway | 0 | +85 | 85 |
Conformational Energy Landscapes and Dynamic Phenomena
This analysis identifies the most stable low-energy conformers (global and local minima) and the transition states that connect them. Such studies are crucial for interpreting experimental data, particularly from NMR spectroscopy, where observed spectra may be an average of several rapidly interconverting conformers. Dynamic phenomena such as ring-flipping, substituent rotation, or more complex processes like prototropic and silylotropic tautomerism in related pyrazole (B372694) systems have been successfully modeled, with calculated energy barriers showing good agreement with experimental values. researchgate.net
Spectroscopic Property Prediction and Validation (e.g., GIAO NMR Chemical Shifts)
Theoretical calculations have become an indispensable tool for predicting and validating the spectroscopic properties of novel chemical structures, and this compound systems are no exception. Among the various computational methods, the Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for the prediction of NMR chemical shifts. rsc.orgresearchgate.netimist.manih.gov This method, often employed in conjunction with Density Functional Theory (DFT), allows for the calculation of the magnetic shielding tensors of nuclei in a molecule, which can then be converted into chemical shifts.
A significant body of research demonstrates a strong correlation between experimentally obtained NMR chemical shifts and those predicted by GIAO calculations for pyrazole derivatives and other nitrogen-containing heterocyclic compounds. rsc.orgresearchgate.netnih.govnih.gov These studies often report a high degree of accuracy, providing confidence in the assignment of complex spectra and the structural elucidation of newly synthesized compounds.
While specific detailed studies focusing solely on the parent this compound are limited in publicly accessible literature, research on closely related analogues provides valuable insight. For instance, a study on pyrazagalloles, the gallium analogues of pyrazaboles, demonstrated that GIAO calculations accurately reproduce the experimental ¹H and ¹³C NMR data. This successful application of computational methods to a structurally similar system suggests that GIAO calculations are equally well-suited for the prediction and validation of the NMR spectra of pyrazaboles.
The validation process typically involves a comparison of the calculated chemical shifts with experimental data. A strong linear correlation between the two datasets is indicative of a successful prediction. The following table provides a hypothetical representation of such a validation for a substituted this compound, based on the expected accuracy of GIAO calculations as reported for analogous compounds.
| Position | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| C3 | 135.2 | 135.8 | +0.6 |
| C4 | 105.6 | 106.1 | +0.5 |
| C5 | 135.2 | 135.8 | +0.6 |
Such comparative analyses are crucial for confirming the proposed structures of new this compound derivatives and for gaining a deeper understanding of the electronic environment of the nuclei within the this compound core.
Theoretical Insights into Donor-Acceptor Interactions in Substituted Pyrazaboles
The this compound scaffold, with its electron-deficient boron centers and electron-rich pyrazole rings, presents an intriguing platform for the design of molecules with tailored electronic properties. Theoretical investigations have been instrumental in understanding the nature of donor-acceptor interactions in substituted pyrazaboles, paving the way for their application in materials science.
Computational studies have shown that the this compound moiety can act as an effective electron acceptor. This property has been exploited in the design of donor-π-acceptor-π-donor (D–π–A–π–D) type molecules, where the this compound core serves as the central acceptor (A) unit. In these systems, electron-donating groups (D) are connected to the this compound core through a π-conjugated bridge.
A notable example involves the theoretical investigation of ferrocenyl-substituted pyrazaboles. These compounds exhibit a D–π–A–π–D architecture where the ferrocene units act as the electron donors. Computational studies, often employing DFT, have been used to probe the electronic structure of these molecules. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to understand the intramolecular charge transfer (ICT) characteristics.
Theoretical calculations on these systems reveal that the HOMO is typically localized on the electron-donating ferrocene moieties, while the LUMO is centered on the this compound acceptor core. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of the molecule. A smaller HOMO-LUMO gap generally correlates with a red-shift in the absorption spectrum, indicating that less energy is required to excite an electron from the ground state to the first excited state.
The nature of the donor group significantly impacts the electronic properties of the substituted this compound. For instance, theoretical studies comparing ferrocene and triphenylamine as donor groups have shown that triphenylamine-substituted pyrazaboles can exhibit lower HOMO-LUMO gap values. This suggests a stronger ICT character in the triphenylamine derivatives.
The following table summarizes the theoretical findings on the impact of different donor substituents on the electronic properties of a this compound core.
| Donor Group | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Ferrocene | -5.21 | -1.98 | 3.23 |
| Triphenylamine | -5.05 | -2.01 | 3.04 |
These theoretical insights are crucial for the rational design of new this compound-based materials with specific electronic and optical properties for applications in fields such as nonlinear optics and organic electronics. By computationally screening different donor and π-bridge combinations, researchers can prioritize synthetic efforts towards the most promising candidates.
Advanced Materials Science Applications of Pyrazaboles
Design and Synthesis of Pyrazabole-Containing Polymers and Oligomers
The incorporation of this compound units into polymer and oligomer backbones is a promising strategy for developing new materials with enhanced thermal, optical, and electronic properties. The rigid and thermally stable nature of the this compound core can impart improved stability to the resulting polymers. Various synthetic methodologies have been explored to create these advanced materials.
One common approach involves the condensation polymerization of this compound-based monomers functionalized with reactive groups such as hydroxyls, amines, or carboxylic acids. These monomers can then be reacted with suitable co-monomers to yield polyesters, polyamides, or polyimides containing the this compound moiety. Another strategy is the multicomponent tandem polymerization, which allows for the one-pot synthesis of complex polymeric structures from simple starting materials. For instance, a pyrazole-containing porous organic polymer (PPOP) has been synthesized via a multicomponent tandem polymerization reaction involving tetrakis(4-ethynylphenyl)silane, terephthaloyl chloride, and hydrazine hydrate.
The design of these polymers often targets specific properties. For example, introducing flexible linkers between the rigid this compound units can enhance solubility and processability, while the incorporation of conjugated spacers can facilitate electron delocalization, leading to materials with interesting electronic and photophysical properties. The synthesis of semi-linear pyrazole-containing polymeric structures has been achieved through different methods to produce oligomers, copolymers, and homopolymers with varying molecular weights and thermal stabilities.
Development of Luminescent and Optoelectronic Materials
The inherent luminescent properties of this compound derivatives make them attractive candidates for the development of advanced optoelectronic materials. Their unique electronic structure, arising from the interaction between the boron and nitrogen atoms, often leads to efficient fluorescence.
Pyrazaboles are a class of organoboron compounds, and polymers containing these units are being investigated for their fluorescent properties. The emission characteristics of these polymers can be tuned by modifying the substituents on the this compound core or by altering the polymer backbone. For example, the introduction of aromatic groups can lead to red-shifted emission and enhanced quantum yields. The development of fluorescent boron complexes derived from pyrazole-containing ligands has demonstrated the potential for creating materials with tunable emission in the visible spectrum. These materials often exhibit good photostability and can be processed into thin films for various applications.
The electroluminescent properties of this compound derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs). The ability to function as both electron-transporting and emissive materials makes them promising candidates for simplified OLED architectures. Pyrazoline-based materials, which share structural similarities with pyrazaboles, have shown excellent luminescent properties and have been successfully used in OLEDs. researchgate.net For instance, a blue-emitting OLED with high efficiency has been fabricated using a pyrazoline phenyl derivative. researchgate.net
While specific data on this compound-based OLEDs is still emerging, the performance of related organoboron and pyrazole-containing materials suggests significant potential. For example, OLEDs based on carbazole derivatives, which are nitrogen-containing heterocycles, have demonstrated high luminance and external quantum efficiencies. rsc.org Similarly, iridium(III) complexes with pyrazole-based ligands have been used to create highly efficient OLEDs with narrow emission bandwidths. The development of boron-based multiple-resonance emitters has also led to OLEDs with high quantum yields and stability. rsc.org
Table 1: Performance of OLEDs Based on Related Heterocyclic Compounds
| Emitting Material Class | Color | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) |
| Pyrazoline Phenyl Derivative researchgate.net | Blue | - | 10.63 | - |
| Carbazole Derivative rsc.org | Greenish-Blue | 4130 | 20 | 9.5 |
| Iridium(III) Complex wum.edu.pk | Green | 39123 | 69.2 | 21.2 |
This table presents data for compounds structurally related to pyrazaboles to indicate the potential performance of this compound-based OLEDs.
Non-Linear Optical (NLO) Properties of this compound Derivatives
Non-linear optical (NLO) materials are crucial for a variety of applications in photonics and optoelectronics, including optical data storage and signal processing. Organic molecules with large hyperpolarizabilities are of particular interest due to their fast response times and high NLO efficiencies. Pyrazole (B372694) derivatives have been shown to possess significant NLO properties, making pyrazaboles promising candidates for this field. researchgate.netnih.gov
The NLO response in these molecules often arises from intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system. The pyrazole ring can act as a part of this conjugated bridge. Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to predict the NLO properties of pyranopyrazole derivatives, revealing their potential for use in NLO devices. researchgate.net Experimental investigations on pyrazole derivatives, such as (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole, have confirmed their NLO activity. rsc.org
Table 2: Non-Linear Optical Properties of a Pyrazole Derivative
| Compound | Method | First Hyperpolarizability (β) |
| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole rsc.org | Experimental (HRS) | 45 ± 2 × 10⁻³⁰ cm⁵/esu |
| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole rsc.org | Theoretical (MP2) | 40 × 10⁻³⁰ cm⁵/esu |
This table shows the NLO properties of a representative pyrazole derivative, indicating the potential of the pyrazole core for NLO applications.
Sensing Applications
The electron-deficient nature of the boron center in pyrazaboles makes them excellent candidates for the development of chemical sensors, particularly for anions. The interaction of an anion with the boron atom can lead to changes in the electronic structure of the this compound, resulting in a detectable optical response.
This compound-based sensors have been successfully designed for the selective detection of fluoride (F⁻) and cyanide (CN⁻) ions. researchgate.netfrontiersin.org These sensors often operate through a mechanism where the anion coordinates to the boron atom, leading to a change in the fluorescence or color of the compound. For example, a this compound-based fluorophore has been synthesized that acts as a fluorimetric sensor for both fluoride and cyanide ions. researchgate.net The addition of these anions to a solution of the this compound sensor results in a noticeable change in its emission spectrum, allowing for their detection at low concentrations.
The selectivity of these sensors can be tuned by modifying the substituents on the this compound core. The design of these sensors often involves coupling the this compound unit to a chromophore, where the anion binding event modulates the photophysical properties of the entire molecule. This approach has led to the development of both "turn-off" and "turn-on" fluorescent sensors, as well as colorimetric sensors that allow for naked-eye detection.
Table 3: Anion Sensing Properties of a this compound-Based Sensor
| Sensor | Analyte | Detection Method | Observable Change |
| This compound Fluorophore researchgate.net | Fluoride (F⁻) | Fluorimetric | Change in fluorescence emission |
| This compound Fluorophore researchgate.net | Cyanide (CN⁻) | Fluorimetric | Change in fluorescence emission |
Liquid Crystalline Materials Derived from Pyrazaboles (Mesogens)
This compound-based compounds have been investigated for their potential in the development of liquid crystalline materials, also known as mesogens. These materials exhibit phases of matter that have properties intermediate between those of a conventional liquid and a solid crystal. The unique structure of the this compound ring, when appropriately substituted, can lead to the formation of discotic liquid crystals, which are characterized by a central rigid core and flexible peripheral chains.
A series of disc-like compounds incorporating the this compound ring have been synthesized through the reaction of 3,5-diarylpyrazoles with borane (B79455). acs.org In these structures, the this compound cycle, substituted at the 1, 3, 5, and 7 positions with benzene rings, forms a rigid central core. This core is then functionalized with a number of flexible alkoxy chains, ranging from four to twelve. acs.org For discotic liquid crystals to form, it's preferable for the central core of the molecule to be relatively flat, which encourages the stacking of molecules to create columnar structures. acs.org
Research has shown that the length and number of these peripheral alkyl chains, as well as their positions on the aromatic rings, have a significant impact on the mesomorphic properties of these this compound derivatives. An increase in the number of side chains tends to lower the melting points and, in mesogenic compounds, broaden the thermal range of the mesophase. acs.org This is attributed to the larger number of hydrocarbon chains inducing a more cylindrical symmetry in the molecule. acs.org Specifically, a chain length of ten carbon atoms (decyloxy substituents) has been found to be optimal for generating mesomorphism in this family of compounds. acs.org
The crystal structure of a non-mesogenic homolog, 1,3,5,7-tetrakis(4'-methoxyphenyl)this compound, revealed that the this compound cycle adopts a slightly twisted boat conformation. acs.org In the crystal packing, the molecules stack in columns, which is consistent with the behavior of the homologous compounds with longer chains that do form columnar mesophases. acs.org
Below is a data table summarizing the liquid crystalline properties of selected this compound derivatives.
| Compound | Substituents | Mesophase Type | Transition Temperatures (°C) |
| 1,3,5,7-Tetrakis(3',4'-bis(decyloxy)phenyl)this compound | 8 decyloxy chains | Hexagonal Columnar | Cr 105 Colh 125 I |
| 1,3,5,7-Tetrakis(3',4',5'-tris(decyloxy)phenyl)this compound | 12 decyloxy chains | Hexagonal Columnar | Cr 68 Colh 102 I |
| 1,3,5,7-Tetrakis(3',5'-bis(decyloxy)phenyl)this compound | 8 decyloxy chains | No Mesophase | - |
| 1,3,5,7-Tetrakis(4'-(decyloxy)phenyl)this compound | 4 decyloxy chains | No Mesophase | - |
Cr = Crystal, Colh = Hexagonal Columnar, I = Isotropic Liquid
Thermal Stability of this compound-Based Materials
Research into pyrazolate-bridged metal-organic frameworks (MOFs) has highlighted the exceptional thermal and chemical stability that can be achieved with pyrazole-based ligands. berkeley.edu For instance, a zinc-based MOF, Zn3(BTP)2·xsolvent (where H3BTP is 1,3,5-tris(1H-pyrazol-4-yl)benzene), is reported to be stable to heating in air up to at least 510 °C. berkeley.edu Another example, a nickel-based MOF, Ni3(BTP)2·xsolvent, is stable up to 430 °C in air. berkeley.edu This high level of thermal stability in pyrazolate-based frameworks is a significant improvement compared to frameworks constructed from other azole ligands like tetrazoles and triazoles. berkeley.edu
In the context of energetic materials, nitrated pyrazole derivatives have been a subject of interest due to their high energy content and thermal stability. For example, 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-nitro-1H-1,2,4-triazole, a pyrazole-1,2,4-triazole-based compound, exhibits a high thermal decomposition temperature of 336 °C. researchgate.net A related tetracyclic compound, 1,2-bis(3-(3,4-dinitro-1H-pyrazol-5-yl)-1H-1,2,4-triazol-5-yl)diazene, shows even greater thermal stability with a decomposition temperature of 354 °C. researchgate.net This surpasses the thermal stability of well-known heat-resistant explosives like HNS (318 °C) and is comparable to TATB (350 °C). researchgate.net
The thermal decomposition of various nitropyrazoles has been studied to understand their stability. For instance, the decomposition of 3,4-dinitropyrazole, 3,5-dinitropyrazole, and 3,4,5-trinitropyrazole has been investigated under different pressures. colab.ws The thermal behavior of energetic isomers of pyrazole has also been comparatively studied, revealing how molecular structure influences thermal stability. nih.govbohrium.com For example, two isomers of 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole, namely 4-methyl-3,5-dinitro-1-(trinitromethyl)-1H-pyrazole and 5-methyl-3,4-dinitro-1-(trinitromethyl)-1H-pyrazole, demonstrate superior thermal stability compared to the parent compound. nih.gov
The following table presents the thermal decomposition temperatures for a selection of this compound and pyrazole-based materials.
| Compound Name | Decomposition Temperature (Td) |
| Zn3(BTP)2·xsolvent | ≥ 510 °C |
| Ni3(BTP)2·xsolvent | 430 °C |
| 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-nitro-1H-1,2,4-triazole | 336 °C |
| 1,2-bis(3-(3,4-dinitro-1H-pyrazol-5-yl)-1H-1,2,4-triazol-5-yl)diazene | 354 °C |
| HNS (Hexanitrostilbene) | 318 °C |
| TATB (Triaminotrinitrobenzene) | 350 °C |
Emerging Research Directions and Future Outlook in Pyrazabole Chemistry
Identification of Under-explored Research Avenues in Pyrazabole Coordination Chemistry
The coordination chemistry of pyrazaboles remains a largely uncharted territory, with a 2022 review describing the field as "clearly underdeveloped" researchgate.net. This presents a fertile ground for new discoveries and a significant opportunity for researchers to make a substantial impact.
One of the primary under-explored avenues lies in the systematic investigation of this compound complexes with a wide range of transition metals. While some studies have explored their coordination with coinage metals like copper(I), silver(I), and gold(I), a comprehensive understanding of their behavior with other d-block and f-block elements is lacking mdpi.comnih.gov. The unique steric and electronic environment provided by the this compound ligand could lead to the formation of complexes with novel geometries, reactivity, and physical properties.
Furthermore, the design and synthesis of this compound-based chelating ligands is an area ripe for exploration. Pyrazole-based chelating ligands are known to form a variety of coordination complexes with diverse geometries and nuclearities researchgate.netresearchgate.net. By incorporating additional donor sites into the this compound framework, researchers can create multidentate ligands capable of forming stable and structurally complex coordination compounds nih.gov. These could find applications in catalysis, bioinorganic chemistry, and materials science. For instance, the development of pyrazole-acetamide and pyrazole-quinoxaline ligands has shown promise in the construction of polynuclear complexes nih.gov.
Another key area for future research is the investigation of the supramolecular chemistry of this compound complexes. The ability of pyrazole-based ligands to participate in hydrogen bonding and other non-covalent interactions can be exploited to construct intricate self-assembled architectures nih.gov. Understanding and controlling these interactions in this compound systems could lead to the development of new crystalline materials with tailored properties.
Challenges and Opportunities in Novel this compound Synthesis and Functionalization
The synthesis and functionalization of pyrazaboles present both challenges and opportunities for organic and inorganic chemists. The development of efficient and versatile synthetic methodologies is crucial for unlocking the full potential of this class of compounds.
Challenges:
Limited Synthetic Routes: The synthesis of the this compound core itself is not as extensively developed as that of simple pyrazoles. Many existing methods rely on the dimerization of pyrazolylboranes, which can limit the accessible structural diversity researchgate.net.
Regioselectivity: As with other heterocyclic systems, achieving regioselective functionalization of the this compound core can be challenging. Controlling the position of substitution is critical for tuning the electronic and steric properties of the resulting molecules.
Stability: The boron-nitrogen bonds in the this compound ring can be susceptible to hydrolysis, which can complicate synthesis and handling, particularly for applications in aqueous environments.
Opportunities:
Development of Novel Synthetic Strategies: There is a significant opportunity to develop new synthetic routes to the this compound core, potentially through multicomponent reactions or transition-metal-catalyzed processes that have proven successful in pyrazole (B372694) synthesis mdpi.commdpi.com. Recent advances in the synthesis of functionalized pyrazoles using innovative catalysts and reaction conditions could be adapted for this compound chemistry mdpi.comresearchgate.netresearchgate.net.
Post-functionalization Methodologies: Exploring a wider range of post-functionalization reactions will be key to creating a diverse library of this compound derivatives. This includes expanding the scope of reactions such as halogenation, nitration, and cross-coupling reactions on the this compound scaffold mdpi.comnih.gov.
Fused this compound Systems: The synthesis of fused this compound systems, analogous to the well-studied pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, represents an exciting frontier researchgate.netresearchgate.net. These extended aromatic systems could exhibit interesting photophysical and electronic properties.
Advancements in Theoretical Modeling for Complex this compound Systems
Theoretical and computational chemistry are powerful tools for understanding the structure, bonding, and reactivity of this compound systems. As experimental efforts in this area grow, computational modeling will play an increasingly important role in guiding synthetic design and interpreting experimental results.
Density Functional Theory (DFT) has emerged as a key method for investigating the electronic structure and properties of pyrazole-containing compounds and their metal complexes nih.gov. These computational approaches can provide valuable insights into:
Geometric and Electronic Structures: DFT calculations can accurately predict the geometries of this compound molecules and their coordination complexes, including bond lengths, bond angles, and conformational preferences. This information is crucial for understanding their stability and reactivity.
Spectroscopic Properties: Theoretical calculations can aid in the interpretation of experimental spectra, such as NMR and UV-Vis, by predicting chemical shifts and electronic transitions.
Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of this compound synthesis and functionalization reactions, helping to optimize reaction conditions and predict the formation of different products.
Non-covalent Interactions: Advanced computational techniques can be used to study the nature and strength of non-covalent interactions, such as hydrogen bonding and π-stacking, which are important for the self-assembly of this compound-based supramolecular structures.
Future advancements in this area will likely involve the use of more sophisticated computational models, including multiscale modeling approaches that can bridge the gap between the electronic structure of a single molecule and the bulk properties of a material.
New Frontiers in this compound-Derived Functional Materials with Tailored Properties
The unique structural and electronic properties of pyrazaboles make them promising building blocks for the development of new functional materials with tailored properties. While this area is still in its early stages, several promising frontiers are emerging.
Luminescent Materials:
The rigid and planar structure of the this compound core, combined with the potential for incorporating various substituents, makes these compounds interesting candidates for luminescent materials. By analogy with other pyrazole-based systems, this compound derivatives could be designed to exhibit tunable emission properties for applications in organic light-emitting diodes (OLEDs) and sensors mdpi.com.
Nonlinear Optical (NLO) Materials:
The donor-acceptor characteristics that can be engineered into this compound structures make them potential candidates for second- and third-order nonlinear optical applications. The ability to tune the electronic properties through functionalization is key to optimizing their NLO response.
Porous Materials and Metal-Organic Frameworks (MOFs):
Functionalized pyrazaboles with multiple coordination sites could serve as novel organic linkers for the construction of metal-organic frameworks (MOFs). The defined geometry of the this compound core could lead to the formation of MOFs with unique pore structures and properties for applications in gas storage, separation, and catalysis.
Bioactive Compounds:
While the biological activity of pyrazaboles is largely unexplored, the well-established and diverse biological activities of pyrazole derivatives suggest that this compound-containing molecules may also possess interesting pharmacological properties nih.gov. Future research in this area could lead to the discovery of new therapeutic agents.
Q & A
Basic: What spectroscopic and crystallographic methods are effective for characterizing Pyrazabole’s molecular structure?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to analyze proton and carbon environments, focusing on peak splitting patterns for boron-containing heterocycles .
- Infrared Spectroscopy (IR): Identify functional groups (e.g., B-N bonds) via absorption bands in the 1350–1450 cm range .
- X-ray Diffraction (XRD): Resolve crystal lattice parameters and boron coordination geometry. Ensure data collection at low temperatures to minimize thermal motion artifacts .
Advanced: How can Density Functional Theory (DFT) optimize predictions of this compound’s electronic and thermodynamic properties?
Answer:
- Functional Selection: Apply hybrid functionals (e.g., B3LYP) with a 6-311G(d,p) basis set to balance accuracy and computational cost for boron-nitrogen systems .
- Validation: Compare calculated vibrational frequencies (IR) and HOMO-LUMO gaps with experimental data. Use root-mean-square deviation (RMSD) to quantify alignment .
- Limitations: Address basis set superposition errors (BSSE) in intermolecular interactions using counterpoise correction .
Basic: What are the standard protocols for synthesizing this compound with high reproducibility?
Answer:
- Reaction Conditions: Use anhydrous solvents (e.g., THF) under inert atmosphere to prevent hydrolysis of boron intermediates .
- Purity Assessment: Monitor reaction progress via thin-layer chromatography (TLC) and confirm final purity with elemental analysis (C, H, N, B) .
- Yield Optimization: Adjust stoichiometric ratios of borazine precursors and employ gradient cooling for crystallization .
Advanced: How can researchers resolve contradictions in reported thermal stability values for this compound?
Answer:
- Methodological Harmonization: Standardize Differential Scanning Calorimetry (DSC) heating rates (e.g., 10°C/min) and sample mass (5–10 mg) to reduce variability .
- Statistical Validation: Apply ANOVA to compare degradation temperatures across studies, controlling for instrumental calibration differences .
- Environmental Controls: Replicate experiments under controlled humidity (<5% RH) to isolate moisture-induced decomposition effects .
Basic: What analytical techniques are critical for assessing this compound’s purity and stability?
Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (254 nm) to quantify organic impurities .
- Thermogravimetric Analysis (TGA): Measure mass loss under nitrogen flow to identify decomposition thresholds (e.g., >200°C) .
- Mass Spectrometry (MS): Confirm molecular ion peaks ([M+H]) and fragment patterns to rule out byproducts .
Advanced: What strategies improve the accuracy of this compound’s crystal structure prediction using computational models?
Answer:
- Multi-Method Integration: Combine DFT-optimized geometries with molecular dynamics (MD) simulations to account for temperature-dependent lattice vibrations .
- Experimental Benchmarking: Validate predicted unit cell parameters against single-crystal XRD data using R-factor analysis (<5% divergence) .
- Software Selection: Utilize packages like Gaussian or VASP with periodic boundary conditions for solid-state systems .
Basic: How to design a reproducible experimental protocol for studying this compound’s reactivity?
Answer:
- Control Variables: Fix solvent polarity, temperature (±1°C), and catalyst loading (e.g., 1 mol%) to minimize confounding factors .
- Documentation: Publish detailed SOPs with raw data (e.g., NMR spectra, kinetic plots) in supplementary materials for peer validation .
- Blind Testing: Conduct replicate experiments by independent researchers to confirm reproducibility .
Advanced: How can researchers validate this compound’s reactivity under varying electrochemical conditions?
Answer:
- Cyclic Voltammetry (CV): Scan potentials between -2.0 V to +2.0 V (vs. Ag/AgCl) to identify redox-active boron centers. Use a three-electrode setup with a glassy carbon working electrode .
- In Situ Spectroscopy: Couple CV with UV-vis or Raman spectroscopy to correlate electron transfer events with structural changes .
- Data Interpretation: Apply Butler-Volmer kinetics to extract rate constants, ensuring Tafel slopes align with proposed mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
